Comparative Cytotoxicity: DNA Synthesis Inhibition in Ehrlich Ascites Carcinoma Cells
Alliacol A demonstrates a concentration-dependent inhibition of DNA synthesis in Ehrlich ascites carcinoma cells. In the original isolation study, both Alliacol A and its co-isolated analog Alliacol B showed potent inhibition of DNA synthesis in the same cellular model. The data provides a direct head-to-head comparison between the two related compounds [1].
| Evidence Dimension | Inhibition of DNA synthesis (likely measured via radiolabeled thymidine incorporation) |
|---|---|
| Target Compound Data | Strong inhibition at 2-5 μg/mL |
| Comparator Or Baseline | Alliacol B: Strong inhibition at 2-5 μg/mL |
| Quantified Difference | No significant difference in potency between the two compounds within this assay. |
| Conditions | In vitro cellular assay using Ehrlich ascites carcinoma cells. |
Why This Matters
This head-to-head data confirms that Alliacol A and Alliacol B are equipotent in this specific antitumor assay, which is crucial for selecting the appropriate compound for downstream mechanistic studies, ensuring that any differential effects are not due to simple differences in primary target engagement.
- [1] Anke, T., Watson, W. H., & Giannetti, B. M. (1981). Antibiotics from Basidiomycetes. XIII. The Alliacols A and B from Marasmius alliaceus (Jacq. ex Fr.) Fr. The Journal of Antibiotics, 34(10), 1271-1277. View Source
